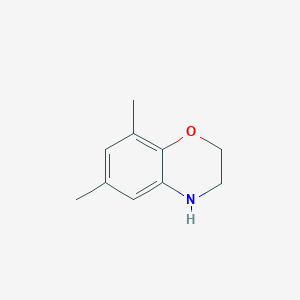

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-8(2)10-9(6-7)11-3-4-12-10/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZBUSLWBZQCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NCCO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944356-53-0 | |

| Record name | 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that derivatives of 1,4-benzoxazines exhibit significant antibacterial properties. A study identified several 1,4-benzoxazines with promising antibacterial activity against Neisseria meningitidis (MenB). The structure-activity relationship (SAR) studies revealed that modifications to the side chain can significantly impact the efficacy of these compounds . For instance, bulky groups in the side chain were found to hinder the antibacterial activity of certain benzoxazine derivatives.

Anticancer Properties

Recent studies have shown that benzoxazine derivatives can induce apoptosis in cancer cells. A novel tyrosine-based benzoxazine was reported to have potent anticancer activity against various cell lines, including prostate and breast cancer cells. The compound displayed an IC50 value ranging between 7.84–16.2 µM, indicating its potential as a lead compound for further structural optimization . This highlights the importance of benzoxazines in developing new anticancer therapies.

Insulin Release Modulation

Benzoxazines have also been investigated for their role as modulators of insulin release. Specifically, certain derivatives were found to act as inhibitors of glucose-induced insulin release from pancreatic β-cells. These compounds may serve as potential therapeutic agents for managing diabetes by regulating insulin secretion .

Materials Science

Polymer Chemistry

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is utilized in the synthesis of advanced polymer materials. It serves as a monomer in the production of thermosetting resins and has been explored for its potential in creating high-performance materials with enhanced thermal stability and mechanical properties . The incorporation of benzoxazines into polymer matrices can improve their chemical resistance and overall durability.

Additive Manufacturing

In additive manufacturing (3D printing), benzoxazines are being studied for their application as photoinitiators and crosslinking agents. Their ability to form stable networks upon exposure to light makes them suitable for creating intricate designs with high precision . This application is particularly relevant in developing biocompatible materials for medical implants.

Biological Research

Vascular Smooth Muscle Relaxation

Certain benzoxazine derivatives have been characterized for their myorelaxant properties on vascular smooth muscle cells. These compounds were shown to act as calcium entry blockers, indicating their potential use in treating hypertension and other vascular disorders . The vasorelaxant activity was assessed using rat aortic rings precontracted by high potassium concentrations.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium entry blocker in vascular smooth muscle cells, affecting calcium ion channels and influencing muscle contraction . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of benzoxazine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine with structurally related analogs:

Structural and Electronic Comparisons

Pharmacological Activity

- Anticancer Activity : Derivatives like 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibit anti-proliferative effects against cancer cell lines (e.g., MIA PaCa-2, MDA-MB-231). The 6,8-dimethyl analog’s methyl groups may enhance membrane permeability compared to chloro or bromo derivatives .

- Cardiovascular Activity: Oxypropanolamine-substituted benzoxazines (e.g., 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivatives) show potent β-adrenergic receptor affinity, with substituent position critical for selectivity. Methyl groups at 6,8 positions may optimize steric interactions with receptor pockets .

- Antimicrobial Properties : The unsubstituted 3,4-dihydro-2H-1,4-benzoxazine scaffold has intrinsic antimicrobial activity, which is modulated by substituents. Electron-withdrawing groups (e.g., Cl) may enhance efficacy against Gram-negative bacteria .

Biological Activity

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzene ring fused to an oxazine ring, with methyl groups at positions 6 and 8. This unique substitution pattern may influence its biological properties and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A synthesis of various derivatives based on the benzoxazine scaffold demonstrated significant anti-proliferative effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 (Prostate) | 7.84 |

| MDA-MB-231 (Breast) | 16.2 | |

| MIA PaCa-2 (Pancreatic) | 12.5 | |

| U-87 MG (Brain) | 15.0 |

These findings suggest that this compound may serve as a lead structure for further development in cancer therapeutics .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and may influence pathways related to cell proliferation and apoptosis. The compound also exhibits properties as a calcium entry blocker , affecting vascular smooth muscle contraction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Studies indicate that it possesses significant inhibitory effects against various bacterial strains, suggesting its potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is closely linked to their structural features. Modifications at specific positions can enhance or diminish their activity:

- Position 6 and 8 Methyl Groups : Essential for maintaining biological activity.

- Substituents at Position 2 : Influence receptor binding affinity and efficacy .

A comparative analysis of related compounds indicates that the presence of methyl groups at positions 6 and 8 significantly enhances anticancer activity compared to unsubstituted analogs .

Study on Anticancer Properties

In a recent investigation involving a series of synthesized benzoxazine derivatives, researchers found that those with specific substituents demonstrated enhanced anticancer effects. For instance, compounds featuring an 8-benzylamino group exhibited lower toxicity while maintaining high efficacy against cancer cells . This study underscores the importance of careful structural modification in drug design.

Neuroprotective Effects

Another study explored the neuroprotective properties of related benzoxazine compounds. Here, it was found that certain derivatives could inhibit oxidative stress-mediated neuronal degeneration in vitro. The results indicated that compounds with alkyl substituents at position 3 showed promising neuroprotective effects while exhibiting low toxicity .

Q & A

Q. What are the key synthetic methodologies for 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine?

A common approach involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization to form the benzoxazine core . Alternatively, cyclization of 2-aminophenols with 1,2-dibromoethane yields 3,4-dihydro-2H-1,4-benzoxazine intermediates, which can be acylated or functionalized to introduce methyl groups at the 6,8-positions . Reaction conditions (e.g., solventless methods) and purification steps (e.g., recrystallization) should be optimized to avoid side products.

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

- 1H/13C NMR : Assign methyl group signals (δ ~1.2–1.5 ppm for CH3) and diastereotopic protons in the dihydro-oxazine ring.

- IR Spectroscopy : Confirm the absence of primary amine stretches (N–H, ~3300 cm⁻¹) and presence of C–O–C bands (~1250 cm⁻¹).

- X-ray Crystallography : Resolve spatial arrangements of substituents to confirm regioselectivity, particularly for asymmetric derivatives .

- ESI-MS : Verify molecular ion peaks and fragmentation patterns to ensure purity .

Q. How do structural modifications at the 6,8-positions influence the compound’s physicochemical properties?

Methyl groups at 6,8-positions enhance hydrophobicity and thermal stability by reducing intermolecular hydrogen bonding. For example, 6,8-dimethyl derivatives exhibit higher glass transition temperatures (Tg) compared to unsubstituted analogs due to steric hindrance limiting chain mobility . Computational models (e.g., Monte Carlo simulations) can predict how substituents affect intermolecular interactions and bulk properties .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the benzoxazine ring?

Regioselective alkylation or acylation requires precise control of reaction conditions:

- Base selection : DBU promotes O-alkylation over N-alkylation in 2-aminophenol precursors, directing substituents to desired positions .

- Catalyst choice : Cu(I) catalysts favor intramolecular cyclization to form the six-membered benzoxazine ring, minimizing oligomerization .

- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) ensures selective functionalization .

Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved during characterization?

- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration and NMR for dynamic behavior).

- Variable-temperature NMR : Identify tautomeric equilibria or conformational flexibility that may obscure signals .

- Elemental analysis : Confirm stoichiometry to rule out impurities. Note that commercial suppliers may not provide analytical data, necessitating independent validation .

Q. What advanced polymerization techniques optimize the thermal stability of polybenzoxazines derived from 6,8-dimethyl derivatives?

- Differential Scanning Calorimetry (DSC) : Monitor exothermic curing peaks (~200–250°C) to optimize polymerization time/temperature.

- Dynamic Mechanical Analysis (DMA) : Measure Tg shifts caused by methyl group-induced crosslinking density. Methyl-substituted polybenzoxazines exhibit Tg values exceeding 180°C, making them suitable for aerospace composites .

- Hybridization with epoxy resins : Tailor thermomechanical properties by blending with epoxies or BMIs (bismaleimides) .

Q. How do solvent-free or green synthesis routes impact the scalability of this compound production?

Solventless methods reduce waste and energy consumption. For example, bio-based routes using sustainable aldehydes (e.g., furfural) and amines (e.g., furfurylamine) achieve yields >85% under mild conditions (80–100°C, 6–8 hrs). However, scalability requires addressing:

Q. What computational tools predict structure-property relationships for novel 6,8-dimethyl benzoxazine derivatives?

- Molecular Dynamics (MD) : Simulate polymer chain packing and hydrogen-bonding networks to forecast thermal stability.

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization .

- AI-driven algorithms : Machine learning models trained on benzoxazine datasets can recommend substituents for target properties (e.g., flame retardancy, dielectric constants) .

Tables

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C10H13NO | |

| Molecular Weight | 163.22 g/mol | |

| Melting Point | 143–152.5°C (varies by derivative) | |

| Tg (Polymerized) | 180–220°C | |

| Solubility | DCM, THF, DMF (sparingly in water) |

Q. Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Cu(I)-catalyzed cyclization | 78–85 | High regioselectivity | Requires inert atmosphere |

| Solventless bio-based | 82–88 | Eco-friendly, low energy input | Longer reaction time |

| DBU-mediated alkylation | 75–80 | Avoids side reactions | Costly base reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.